2-Bromo-4-iodo-5-methylaniline

Physicochemical Properties Medicinal Chemistry ADME Prediction

2-Bromo-4-iodo-5-methylaniline is a strategic polyhalogenated aniline building block for chemoselective sequential functionalization. Its unique ortho-bromo/para-iodo substitution pattern enables orthogonal cross-coupling, while the ortho-methyl group facilitates specific transformations like Tröger's base synthesis. The distinct XLogP3 (2.9) profile, differing from regioisomers and des-methyl analogs, allows for precise lipophilicity tuning in medicinal chemistry programs. Ideal for constructing non-symmetric biaryl structures and hindered ligands.

Molecular Formula C7H7BrIN
Molecular Weight 311.948
CAS No. 1823897-27-3
Cat. No. B2481372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-5-methylaniline
CAS1823897-27-3
Molecular FormulaC7H7BrIN
Molecular Weight311.948
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)Br)N
InChIInChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
InChIKeyNLFCVECFBCUAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-5-methylaniline (CAS 1823897-27-3): A Regiospecific Ortho-Halogenated Aniline Building Block


2-Bromo-4-iodo-5-methylaniline (CAS 1823897-27-3) is a polyhalogenated aniline derivative defined by a unique substitution pattern: an ortho-bromo group adjacent to a para-iodo group and a methyl substituent at the 5-position [1]. This specific arrangement of bromine, iodine, and methyl groups creates a single aromatic scaffold with orthogonal cross-coupling handles and distinct steric/electronic properties that are not replicated by other halogenated aniline isomers or simpler analogs [2]. The compound serves as a versatile intermediate in organic synthesis, particularly valued for its potential in chemoselective sequential functionalization strategies.

Why 2-Bromo-4-iodo-5-methylaniline (1823897-27-3) Cannot Be Replaced by Generic Analogs


The substitution pattern on the aniline ring is critical for determining reactivity and physicochemical properties. Simply interchanging this compound with another di-halogenated aniline, such as its regioisomer 2-Bromo-5-iodo-4-methylaniline or the des-methyl analog 2-Bromo-4-iodoaniline, would result in a different molecule with altered lipophilicity, steric hindrance, and potential for chemoselective coupling [1]. These differences can significantly impact reaction outcomes, particularly in sequential cross-coupling sequences where the precise positioning of the bromine and iodine atoms dictates the order of bond formation [2]. The specific ortho-substitution pattern is also known to facilitate certain synthetic transformations that are ineffective with other halogenated anilines .

2-Bromo-4-iodo-5-methylaniline: Quantitative Evidence for Differentiated Selection (1823897-27-3)


Lipophilicity (LogP) Differentiation from Des-Methyl Analog

2-Bromo-4-iodo-5-methylaniline exhibits a computed lipophilicity (XLogP3-AA) of 2.9, which is lower than that of its des-methyl analog, 2-Bromo-4-iodoaniline (LogP 3.22) [1][2]. The presence of the methyl group decreases the compound's overall lipophilicity, which can be a critical factor in medicinal chemistry campaigns where fine-tuning LogP is essential for optimizing drug-likeness and pharmacokinetic properties.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Lipophilicity (LogP) Differentiation from Regioisomer

The regioisomer 2-Bromo-5-iodo-4-methylaniline (CAS 876494-97-2) exhibits a computed LogP of 3.36, which is significantly higher than the 2.9 XLogP3 value for 2-Bromo-4-iodo-5-methylaniline [1]. This ΔLogP of 0.46 indicates a substantial difference in lipophilicity between these two structurally similar building blocks, which can translate to different partitioning behavior in biological systems and different solubility profiles in synthetic applications.

Physicochemical Properties Medicinal Chemistry Isomer Comparison

Enabling Ortho-Methyl Effect for Tröger's Base Synthesis

Research has demonstrated that the condensation of formaldehyde with 4-iodo- and 4-bromoanilines to form Tröger's base analogs is generally ineffective for halogenated anilines. However, the presence of an electron-donating 2-methyl group enables this reaction, affording hitherto inaccessible dihalo-substituted Tröger's base analogues . While this study did not use 2-Bromo-4-iodo-5-methylaniline directly, it provides strong class-level evidence that the ortho-methyl substitution pattern found in 2-Bromo-4-iodo-5-methylaniline is uniquely enabling for this specific and synthetically challenging transformation, a capability not shared by non-methylated halogenated anilines.

Synthetic Methodology Tröger's Base Condensation Reaction

Orthogonal Reactivity for Chemoselective Cross-Coupling

The presence of both a bromine and an iodine atom on the same aromatic ring creates a distinct reactivity gradient. It is well-established in the literature that in palladium-catalyzed cross-coupling reactions, the C-I bond undergoes oxidative addition significantly faster than the C-Br bond [1]. This inherent difference in bond strength allows for the sequential and chemoselective functionalization of the iodo and bromo positions. This orthogonal reactivity is a key differentiator from other multi-halogenated anilines with different halogen pairings (e.g., dibromo- or dichloroanilines), which lack this predictable, tunable reactivity gradient and can lead to complex mixtures of products.

Cross-Coupling Chemoselectivity Suzuki-Miyaura Sonogashira

Best Application Scenarios for 2-Bromo-4-iodo-5-methylaniline Based on Evidence


Synthesis of Asymmetric Biaryls via Sequential Cross-Coupling

Due to the inherent reactivity difference between the aryl iodide and aryl bromide, 2-Bromo-4-iodo-5-methylaniline is an ideal building block for the convergent synthesis of complex, non-symmetric biaryl structures. A first cross-coupling can be performed chemoselectively at the iodo position, followed by a subsequent coupling at the bromo position using a different coupling partner and/or catalyst system [1].

Synthesis of Sterically Hindered Materials and Ligands

The ortho-bromo and ortho-amino groups create a sterically congested environment around the reaction center. This feature is valuable for constructing hindered biaryl ligands or materials where restricted rotation is desired. The specific ortho-substitution pattern, combined with the methyl group, provides a unique steric and electronic profile not available from simpler, less congested building blocks.

Medicinal Chemistry Library Synthesis and LogP Tuning

As a building block for parallel synthesis or library generation, 2-Bromo-4-iodo-5-methylaniline introduces two distinct points for diversification. Its computed XLogP3 of 2.9, which is measurably different from its regioisomer (LogP 3.36) and des-methyl analog (LogP 3.22), allows medicinal chemists to finely tune the lipophilicity of a compound series [1]. This can be critical for optimizing ADME properties, such as solubility and permeability, in a drug discovery program.

Synthesis of Tröger's Base Analogues

The presence of an electron-donating ortho-methyl group is known to enable the condensation of formaldehyde with halogenated anilines to form Tröger's base derivatives, a reaction that is typically ineffective without this substituent . This makes 2-Bromo-4-iodo-5-methylaniline a candidate starting material for synthesizing novel, dihalogenated Tröger's base analogues with potential applications in supramolecular chemistry and molecular recognition.

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